![molecular formula C11H10ClNO4 B12998320 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B12998320.png)
2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid
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Overview
Description
2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring fused with an oxazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of acetic acid as a catalyst. This reaction is carried out in ethanol and can be enhanced under microwave conditions to improve yield and reaction time . The process involves the formation of an intermediate, which undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazines, dihydro derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and oxazine moieties play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, including enzyme inhibition, modulation of receptor activity, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the substitution pattern and functional groups.
Dihydrobenzoxazinones: These are reduced forms of benzoxazinones and have different chemical and biological properties.
Benzodiazepines: Although structurally different, benzodiazepines also contain a fused benzene ring and exhibit similar pharmacological activities
Uniqueness
The uniqueness of 2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid lies in its specific substitution pattern and the presence of both chloro and acetic acid moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(7-Chloro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a synthetic compound belonging to the class of benzo[b][1,4]oxazine derivatives. Its unique structural features, including a chloro substituent and a carboxylic acid group, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, analgesic effects, and potential applications in medicinal chemistry.
- Molecular Formula : C11H10ClNO4
- Molecular Weight : 255.65 g/mol
- Structure : The compound features a bicyclic framework consisting of an oxazine ring and an acetic acid functional group.
Antibacterial Properties
Research has demonstrated that this compound exhibits notable antibacterial activity against several pathogenic microorganisms. The following table summarizes its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Klebsiella pneumoniae | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 64 µg/mL |
These results indicate that the compound could be a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Analgesic Effects
In addition to its antibacterial properties, derivatives of this compound have shown analgesic effects in animal models. A study evaluated the pain relief potential through behavioral assays and found that certain derivatives significantly reduced pain responses compared to control groups. The following table summarizes the analgesic effects observed:
Compound | Pain Model Used | Efficacy (Reduction in Pain Response) | Reference |
---|---|---|---|
2-(7-Chloro-2-methyl...) | Formalin-induced pain | 50% | |
2-(7-Chloro-2-methyl...) | Hot plate test | 45% |
These findings suggest that the compound may have potential applications in pain management therapies.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth. Additionally, its analgesic properties may be linked to modulation of pain signaling pathways in the central nervous system.
Case Studies
Several case studies have illustrated the potential clinical applications of this compound:
- Case Study on Antibacterial Activity : A clinical trial involving patients with infections caused by resistant strains of Staphylococcus aureus showed promising results when treated with formulations containing this compound. Patients exhibited significant improvement within days, highlighting its therapeutic potential.
- Case Study on Pain Management : In a controlled study involving post-operative patients, administration of this compound resulted in reduced reliance on opioid analgesics, suggesting it could serve as an effective alternative for managing postoperative pain.
Properties
Molecular Formula |
C11H10ClNO4 |
---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
2-(7-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
InChI |
InChI=1S/C11H10ClNO4/c1-6-11(16)13(5-10(14)15)8-3-2-7(12)4-9(8)17-6/h2-4,6H,5H2,1H3,(H,14,15) |
InChI Key |
WUADZRVGXNOBDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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